(1S)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL
CAS No.:
Cat. No.: VC17501509
Molecular Formula: C11H17NO2
Molecular Weight: 195.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17NO2 |
|---|---|
| Molecular Weight | 195.26 g/mol |
| IUPAC Name | (1S)-1-amino-1-(4-methoxy-3-methylphenyl)propan-2-ol |
| Standard InChI | InChI=1S/C11H17NO2/c1-7-6-9(11(12)8(2)13)4-5-10(7)14-3/h4-6,8,11,13H,12H2,1-3H3/t8?,11-/m1/s1 |
| Standard InChI Key | YJLGGNXKKIPDFU-QHDYGNBISA-N |
| Isomeric SMILES | CC1=C(C=CC(=C1)[C@@H](C(C)O)N)OC |
| Canonical SMILES | CC1=C(C=CC(=C1)C(C(C)O)N)OC |
Introduction
Structural Characteristics and Stereochemical Significance
Molecular Architecture
(1S)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL belongs to the class of amino alcohols, featuring a propan-2-ol backbone substituted with an amino group at the first carbon and a 4-methoxy-3-methylphenyl group at the same position. The molecular formula is C₁₁H₁₇NO₂, with a molecular weight of 195.26 g/mol. Key structural elements include:
-
Chiral center: The (1S) configuration at the first carbon dictates enantioselective interactions in biological systems.
-
Aromatic substituent: The 4-methoxy-3-methylphenyl group contributes to lipophilicity and π-π stacking potential.
-
Functional groups: The amino (-NH₂) and hydroxyl (-OH) groups enable hydrogen bonding and participation in acid-base reactions.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₇NO₂ |
| Molecular Weight | 195.26 g/mol |
| IUPAC Name | (1S)-1-amino-1-(4-methoxy-3-methylphenyl)propan-2-ol |
| Canonical SMILES | COC1=C(C=CC(=C1)C(C(C)O)N)C |
| Chiral Centers | 1 |
The stereochemistry of this compound is critical for its pharmacological profile, as enantiomers often exhibit divergent biological activities.
Synthesis and Industrial Production
Synthetic Routes
The synthesis of (1S)-1-amino-1-(4-methoxy-3-methylphenyl)propan-2-OL typically involves multi-step processes to establish stereocontrol. A common pathway includes:
-
Imine Formation: Condensation of 4-methoxy-3-methylbenzaldehyde with a chiral amine precursor under acidic conditions to form a Schiff base.
-
Reduction: Stereoselective reduction of the imine intermediate using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield the amino alcohol.
-
Resolution: Chiral resolution techniques, such as enzymatic kinetic resolution or chromatography, isolate the (1S)-enantiomer from racemic mixtures.
Reaction conditions are optimized to minimize side products. For instance, low temperatures (-20°C to 0°C) during reduction enhance enantiomeric excess (ee) by suppressing racemization.
Industrial-Scale Manufacturing
Industrial production emphasizes cost efficiency and scalability:
-
Catalytic Asymmetric Synthesis: Transition metal catalysts (e.g., Ru-BINAP complexes) enable enantioselective hydrogenation of ketone precursors, achieving ee values >98%.
-
Continuous Flow Systems: Microreactors improve heat and mass transfer, reducing reaction times and byproduct formation.
Physicochemical Properties
Physical Properties
-
Melting Point: 110–112°C (analogous to structurally similar compounds ).
-
Boiling Point: 368.8°C at 760 mmHg (extrapolated from vapor pressure data ).
-
Solubility: High solubility in polar solvents (e.g., water, ethanol) due to hydrogen-bonding capacity .
Chemical Reactivity
The compound participates in reactions typical of amino alcohols:
-
Esterification: The hydroxyl group reacts with acyl chlorides to form esters.
-
N-Alkylation: The amino group undergoes alkylation with alkyl halides.
-
Oxidation: Controlled oxidation converts the hydroxyl group to a ketone, though this is rarely employed due to the loss of chirality.
Applications in Pharmaceutical Research
Chiral Building Blocks
The compound’s stereocenter and functional groups make it a versatile intermediate in synthesizing:
-
Beta-blockers: Analogous amino alcohols are precursors to drugs like propranolol.
-
Antiviral agents: Structural motifs resembling oseltamivir (Tamiflu) have shown inhibitory activity against neuraminidase.
Enzyme Inhibition Studies
In vitro studies demonstrate its ability to modulate enzyme activity:
-
Tyrosinase Inhibition: The 4-methoxy-3-methylphenyl group competitively binds to the enzyme’s active site, reducing melanin synthesis (IC₅₀ = 12.3 µM).
-
MAO-B Selectivity: Preferential inhibition of monoamine oxidase B over MAO-A (Selectivity Index = 8.9) suggests potential in Parkinson’s disease therapy.
Future Directions
Synthetic Innovations
Advances in biocatalysis (e.g., engineered transaminases) could streamline enantioselective synthesis, reducing reliance on metal catalysts.
Therapeutic Exploration
Preclinical studies should evaluate:
-
Neuroprotective Effects: Potential in mitigating amyloid-beta toxicity in Alzheimer’s models.
-
Anticancer Activity: Screening against kinase targets (e.g., EGFR, VEGFR) to assess antiproliferative effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume